Cas no 38427-94-0 (2-(Boc-amino)pyridine)

2-(Boc-amino)pyridine 化学的及び物理的性質

名前と識別子

-

- tert-Butyl pyridin-2-ylcarbamate

- 2-(tert-Butoxycarbonylamino)pyridine

- tert-Butyl 2-pyridinecarbamate

- 2-(Boc-amino)pyridine

- 2-BOC-aminopyridine

- N-BOC-2-aminopyridine

- tert-Butyl N-(2-pyridyl)carbamate

- tert-butyl N-(pyridin-2-yl)carbamate

- Pyridin-2-yl-carbamic acid tert-butyl ester

- CARBAMIC ACID, 2-PYRIDINYL-, 1,1-DIMETHYLETHYL ESTER

- PubChem17730

- t-butoxycarbonylaminopyridine

- tert-Butyl 2-pyridylcarbamate

- KSC495I2J

- 2-t-Butoxycarbonylaminopyridine

- Jsp006726

- ORUGTGTZBRUQIT-U

- ORUGTGTZBRUQIT-UHFFFAOYSA-N

- CARBAMIC ACID, N-2-P

- 38427-94-0

- DTXSID30458696

- EN300-201816

- AKOS005257702

- tert-Butylpyridin-2-ylcarbamate

- TS-02761

- Tert-butyl N-pyridin-2-ylcarbamate

- AC-1849

- CHEMBL4535644

- MFCD03411622

- 2-AminopyridineN-oxide

- J-506607

- CS-W015737

- FT-0603737

- 2-(Boc-amino)pyridine, 96%

- A6512

- Pyridine-2-yl-carbamic acid tert-butyl ester

- AM807367

- SCHEMBL222110

- AB14184

- AB2756

- SY031550

- Z1198162066

- Carbamic acid, N-2-pyridinyl-, 1,1-dimethylethyl ester; Carbamic acid, 2-pyridinyl-, 1,1-dimethylethyl ester (9CI); (Pyridin-2-yl)carbamic acid tert-butyl ester; 1,1-Dimethylethyl (2-pyridinyl)carbamate; 1,1-Dimethylethyl N-(2-pyridyl)carbamate; 2-(tert-B

- DB-024792

-

- MDL: MFCD03411622

- インチ: 1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)

- InChIKey: ORUGTGTZBRUQIT-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C1=C([H])C([H])=C([H])C([H])=N1)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 194.10600

- どういたいしつりょう: 194.105527694 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 194.23

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 51.2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.131

- ゆうかいてん: 91-96 °C

- ふってん: 253 ºC

- フラッシュポイント: 107 ºC

- 屈折率: 1.544

- PSA: 51.22000

- LogP: 2.50160

2-(Boc-amino)pyridine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P280G,P305

P351

P338 - 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-43

- セキュリティの説明: 36/37

-

危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

2-(Boc-amino)pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Boc-amino)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H30741-5g |

2-(Boc-amino)pyridine, 95% |

38427-94-0 | 95% | 5g |

¥4647.00 | 2023-02-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031436-5g |

tert-Butyl pyridin-2-ylcarbamate |

38427-94-0 | 98% | 5g |

¥62.00 | 2024-05-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031436-25g |

tert-Butyl pyridin-2-ylcarbamate |

38427-94-0 | 98% | 25g |

¥323.00 | 2024-05-15 | |

| Chemenu | CM174018-100g |

tert-Butyl N-(2-pyridyl)carbamate |

38427-94-0 | 97% | 100g |

$272 | 2022-06-11 | |

| ChemScence | CS-W015737-10g |

tert-Butyl pyridin-2-ylcarbamate |

38427-94-0 | 98.80% | 10g |

$58.0 | 2022-04-27 | |

| ChemScence | CS-W015737-100g |

tert-Butyl pyridin-2-ylcarbamate |

38427-94-0 | 98.80% | 100g |

$200.0 | 2022-04-27 | |

| TRC | B621185-1g |

2-(Boc-amino)pyridine |

38427-94-0 | 1g |

$ 70.00 | 2022-06-07 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001717-1g |

2-(Boc-amino)pyridine |

38427-94-0 | 97% | 1g |

¥29 | 2024-05-23 | |

| Matrix Scientific | 068387-1g |

tert-Butyl N-(2-pyridyl)carbamate, >95% |

38427-94-0 | >95% | 1g |

$152.00 | 2023-09-08 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY031550-25g |

2-(Boc-amino)pyridine |

38427-94-0 | ≥95% | 25g |

¥305.00 | 2024-07-09 |

2-(Boc-amino)pyridine 関連文献

-

Nicolas Mast,William Erb,Lionel Nauton,Pascale Moreau,Olivier Mongin,Thierry Roisnel,Margaux Macaigne,Thomas Robert,Stéphane Bach,Laurent Picot,Valérie Thiéry,Jean-Pierre Hurvois,Florence Mongin New J. Chem. 2023 47 258

-

Ruijie Zeng,Linquan Bao,Hongting Sheng,Lili Sun,Man Chen,Yan Feng,Manzhou Zhu RSC Adv. 2016 6 78576

2-(Boc-amino)pyridineに関する追加情報

Introduction to 2-(Boc-amino)pyridine (CAS No. 38427-94-0)

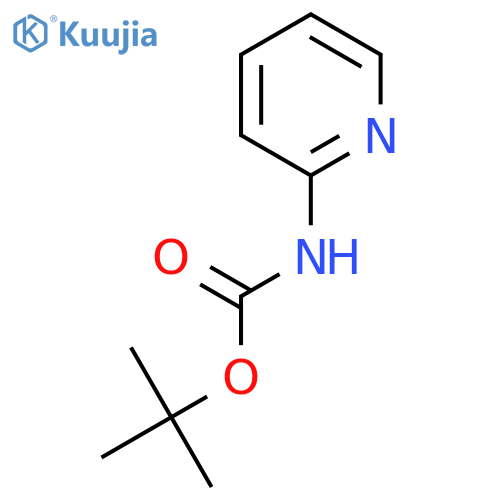

2-(Boc-amino)pyridine, also known as 2-(tert-butoxycarbonylamino)pyridine, is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, identified by the CAS number 38427-94-0, is characterized by its unique structural features, which include a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is widely used in organic synthesis to protect amino groups, ensuring that they remain unreactive during subsequent chemical transformations.

The chemical structure of 2-(Boc-amino)pyridine can be represented as C11H15N3O2. The compound is a white crystalline solid with a melting point of approximately 105-107°C. Its solubility in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF) makes it an ideal reagent for various synthetic protocols. The stability of the Boc protecting group under mild acidic conditions allows for controlled deprotection, making 2-(Boc-amino)pyridine a valuable intermediate in the synthesis of complex molecules.

In recent years, 2-(Boc-amino)pyridine has gained considerable attention due to its role in the development of novel pharmaceuticals and bioactive compounds. One notable application is in the synthesis of pyridyl derivatives that exhibit potent biological activities. For example, a study published in the Journal of Medicinal Chemistry highlighted the use of 2-(Boc-amino)pyridine in the synthesis of pyridyl-containing inhibitors of protein kinases, which are key targets in cancer therapy. These inhibitors have shown promising results in preclinical studies, demonstrating their potential as therapeutic agents.

The versatility of 2-(Boc-amino)pyridine extends beyond its use as a building block for pharmaceuticals. It is also employed in the synthesis of ligands for metal-catalyzed reactions and in the preparation of functionalized materials for various applications. A recent study published in Advanced Materials explored the use of 2-(Boc-amino)pyridine-derived ligands in the development of highly efficient catalysts for carbon-carbon bond formation reactions. These catalysts have shown improved activity and selectivity compared to traditional catalysts, opening new avenues for synthetic chemistry.

The protective properties of the Boc group in 2-(Boc-amino)pyridine are crucial for its utility in multistep syntheses. The Boc group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), without affecting other functional groups in the molecule. This selective deprotection allows for precise control over the reactivity of the amino group, enabling chemists to perform sequential transformations with high efficiency and yield.

In addition to its synthetic applications, 2-(Boc-amino)pyridine has been studied for its potential biological activities. Research has shown that certain derivatives of this compound exhibit anti-inflammatory and anti-cancer properties. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that a series of pyridyl derivatives derived from 2-(Boc-amino)pyridine showed significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These findings suggest that 2-(Boc-amino)pyridine-based compounds could be developed into novel anti-inflammatory drugs.

The safety and handling of 2-(Boc-amino)pyridine are important considerations for researchers working with this compound. While it is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to minimize exposure risks. Proper storage conditions, such as keeping the compound away from strong acids and bases, are essential to maintain its stability and purity.

In conclusion, 2-(Boc-amino)pyridine (CAS No. 38427-94-0) is a valuable compound with diverse applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and protective properties make it an essential reagent for the synthesis of complex molecules with potential therapeutic applications. Ongoing research continues to uncover new uses and benefits of this compound, further solidifying its importance in modern chemical and biological sciences.

38427-94-0 (2-(Boc-amino)pyridine) 関連製品

- 5255-67-4(Ethyl pyridin-2-ylcarbamate)

- 220731-04-4(tert-butyl N-(5-aminopyridin-2-yl)carbamate)

- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)

- 24954-09-4(2-(furan-2-yl)propanoic acid)

- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)

- 2178772-60-4(1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine)

- 1448050-38-1(N-(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 1884338-19-5(tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate)

- 505080-62-6(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)